molecular formula C17H24N6O2 B2697795 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034357-31-6

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2697795
CAS RN: 2034357-31-6
M. Wt: 344.419
InChI Key: SHTWUGXTWVUYII-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and others, incorporating moieties similar to the dimethylamino and pyrrolidinyl groups found in the target compound. These synthesized compounds have been explored for their antimicrobial activities against various bacterial and fungal species, demonstrating moderate effects in some cases. For example, compounds incorporating thiazolo[3,2-a]benzimidazole moieties and related structural analogs have been synthesized and evaluated for biological activities (Abdel‐Aziz et al., 2008).

Material Science Applications

Additionally, derivatives of 1,3,5-triazines, including those with long alkyl side chains, have been synthesized for applications in material science. These compounds, due to their structural components, have been used to create new aromatic polyamides, polyimides, and polyureas, which were tested for solubility and thermal stability. Such materials, containing triazine rings and flexible side chains, have potential applications in advanced polymer design for industrial use (Lin et al., 1990).

Chemical Synthesis Techniques

The compound's structural framework, particularly the dimethylamino and triazine components, has been utilized in developing new synthetic routes and methodologies. For instance, research into the synthesis of benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines as anti-inflammatory and analgesic agents highlights the versatility of these functional groups in medicinal chemistry. Some of these novel compounds have shown significant activity in preclinical models, indicating their potential therapeutic benefits (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of new compounds containing pyridothienopyrimidines and pyridothienotriazines have been explored, with some compounds displaying promising results in vitro. This research area is critical for discovering new antimicrobial agents amid rising antibiotic resistance. The chemical functionalities related to the query compound play a vital role in the design and synthesis of these bioactive molecules (Abdel-rahman et al., 2002).

properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-11-9-13(12(2)25-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23-7-5-6-8-23/h9H,5-8,10H2,1-4H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTWUGXTWVUYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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